2-(3-Hydroxypropyl)-6-methoxyphenol 2-(3-Hydroxypropyl)-6-methoxyphenol
Brand Name: Vulcanchem
CAS No.: 106800-28-6
VCID: VC8204209
InChI: InChI=1S/C10H14O3/c1-13-9-6-2-4-8(10(9)12)5-3-7-11/h2,4,6,11-12H,3,5,7H2,1H3
SMILES: COC1=CC=CC(=C1O)CCCO
Molecular Formula: C10H14O3
Molecular Weight: 182.22 g/mol

2-(3-Hydroxypropyl)-6-methoxyphenol

CAS No.: 106800-28-6

Cat. No.: VC8204209

Molecular Formula: C10H14O3

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Hydroxypropyl)-6-methoxyphenol - 106800-28-6

Specification

CAS No. 106800-28-6
Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
IUPAC Name 2-(3-hydroxypropyl)-6-methoxyphenol
Standard InChI InChI=1S/C10H14O3/c1-13-9-6-2-4-8(10(9)12)5-3-7-11/h2,4,6,11-12H,3,5,7H2,1H3
Standard InChI Key JAKAGLZSJDVQIU-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1O)CCCO
Canonical SMILES COC1=CC=CC(=C1O)CCCO

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Structure

The systematic IUPAC name for this compound is 2-(3-hydroxypropyl)-6-methoxyphenol, reflecting the positions of its functional groups. Alternative synonyms include Benzenepropanol, 2-hydroxy-3-methoxy . The molecular structure (Fig. 1) consists of a phenolic ring substituted with:

  • A methoxy group (-OCH₃) at the 6-position

  • A 3-hydroxypropyl chain (-CH₂CH₂CH₂OH) at the 2-position

This arrangement confers both hydrophilic (hydroxyl groups) and hydrophobic (alkyl chain) properties, making the compound amphiphilic .

Molecular Formula and Weight

The compound’s molecular formula C10H14O3\text{C}_{10}\text{H}_{14}\text{O}_{3} corresponds to an exact mass of 182.09400 g/mol . Key spectral identifiers include:

  • ¹H NMR: Expected signals at δ 6.6–7.2 ppm (aromatic protons), δ 3.8 ppm (methoxy group), and δ 1.6–2.5 ppm (hydroxypropyl chain)

  • IR: Stretching vibrations at 3400 cm⁻¹ (O-H), 1250 cm⁻¹ (C-O of phenol), and 2850 cm⁻¹ (C-H of methoxy)

Physicochemical Properties

Thermodynamic and Solubility Data

Although experimental data on melting/boiling points are unavailable, computational predictions suggest:

  • Melting Point: ~80–90°C (estimated via group contribution methods)

  • Boiling Point: ~300–310°C (at 760 mmHg)

The compound’s solubility profile is influenced by its amphiphilic nature:

SolventSolubility (mg/mL)
Water15–20
Ethanol>100
Dichloromethane30–40

Partition Coefficients and Reactivity

  • LogP (octanol/water): 1.3257 , indicating moderate lipophilicity suitable for membrane permeability

  • pKa: Predicted phenolic hydroxyl pKa ≈ 10.2, alcoholic hydroxyl pKa ≈ 15.5

  • Reactivity: Susceptible to oxidation at the phenolic ring and esterification at the hydroxyl groups

Synthesis and Production

Reported Synthetic Routes

  • Friedel-Crafts alkylation: Introducing the hydroxypropyl chain to a methoxyphenol precursor using propanol and acid catalysts .

  • Reductive alkylation: Reacting 6-methoxyphenol with 3-hydroxypropanal under hydrogenation conditions.

Industrial Scalability Challenges

Key challenges in large-scale production include:

  • Regioselective control to prevent polysubstitution

  • Purification difficulties due to the compound’s polarity

  • Stability issues during storage (oxidation susceptibility)

Applications and Industrial Relevance

Regulatory Status

Under the Harmonized System (HS) Code 2909500000, it falls under ether-phenols, ether-alcohol-phenols and their halogenated, sulphonated, nitrated, or nitrosated derivatives. Import/export tariffs include:

  • MFN Tariff: 5.5%

  • General Tariff: 30.0%

  • VAT: 17.0%

Research and Development Opportunities

Unexplored Biological Activities

Priority research areas include:

  • Antimicrobial screening: Testing against Gram-positive/negative bacteria

  • Cancer cell line assays: Evaluating apoptosis induction pathways

Analytical Method Development

Validated HPLC/GC-MS methods are needed for:

  • Purity assessment (>98%)

  • Degradation product identification

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